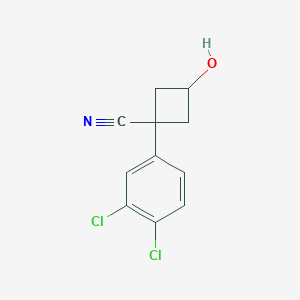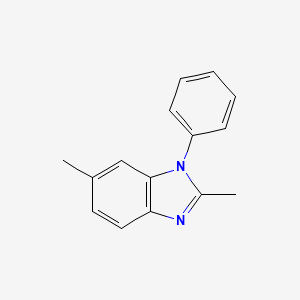
Ethyl 2-(4-iodophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodophenyl)propanoate typically involves the esterification of 2-(4-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(4-iodophenyl)propanoic acid+ethanolH2SO4ethyl 2-(4-iodophenyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether), and reaction temperatures (e.g., 0-25°C).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and reaction temperatures (e.g., 25-50°C).
Major Products
Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of 2-(4-iodophenyl)propanol.
Oxidation: Formation of 2-(4-iodophenyl)propanoic acid.
Applications De Recherche Scientifique
Ethyl 2-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-iodophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom in the phenyl ring can play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-iodophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
ethyl 2-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |
Clé InChI |
HRVASSPVJDKKMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


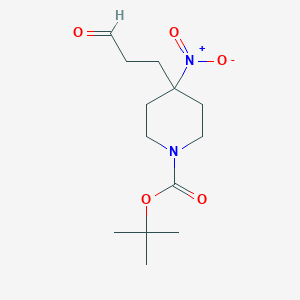
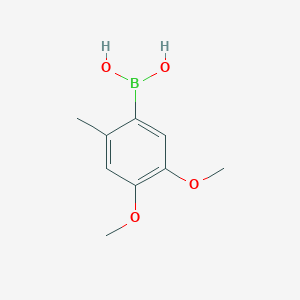
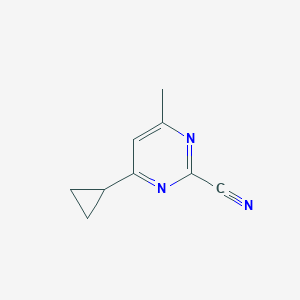
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
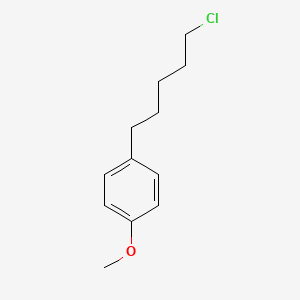
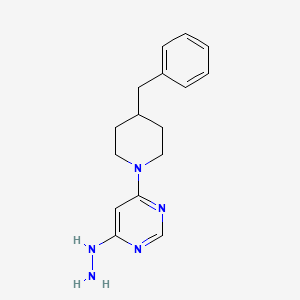
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
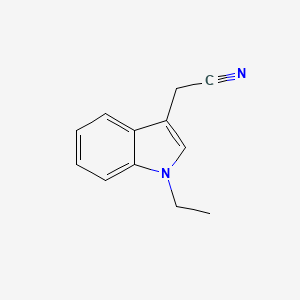

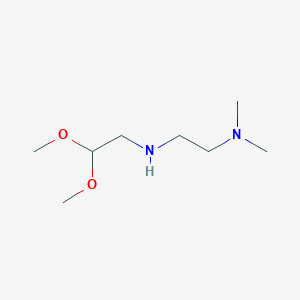
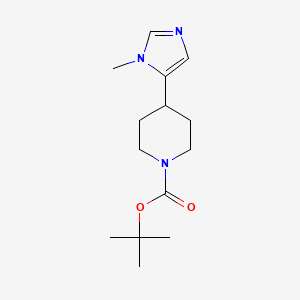
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)
